molecular formula C7H12F2O2 B2904875 2,2-Difluoroethyl 2,2-dimethylpropanoate CAS No. 1874200-52-8

2,2-Difluoroethyl 2,2-dimethylpropanoate

Cat. No.: B2904875
CAS No.: 1874200-52-8
M. Wt: 166.168
InChI Key: FAIDIFXIXRFQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoroethyl 2,2-dimethylpropanoate is an organic compound with the molecular formula C7H12F2O2. This compound is characterized by the presence of two fluorine atoms attached to the ethyl group and a pivalate ester group. It is a colorless liquid with a molecular weight of 166.17 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethyl 2,2-dimethylpropanoate typically involves the esterification reaction between 2,2-difluoroethanol and 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoroethyl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form difluoromethyl 2,2-dimethylpropanoate.

  • Reduction: Reduction reactions can lead to the formation of 2,2-difluoroethanol.

  • Substitution: Nucleophilic substitution reactions can occur, where the difluoroethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Difluoromethyl 2,2-dimethylpropanoate

  • Reduction: 2,2-Difluoroethanol

  • Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoroethyl 2,2-dimethylpropanoate has several applications in scientific research:

  • Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be utilized in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

  • Medicine: It may serve as a precursor for the synthesis of pharmaceuticals or as a component in drug discovery research.

  • Industry: The compound finds use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Difluoroethyl 2,2-dimethylpropanoate exerts its effects depends on the specific application. For example, in biochemical studies, the compound may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

  • 2,2-Difluoroethyl methanesulfonate

  • 2,2-Difluoroethyl acetate

  • 2,2-Difluoroethyl benzoate

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Properties

IUPAC Name

2,2-difluoroethyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c1-7(2,3)6(10)11-4-5(8)9/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIDIFXIXRFQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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